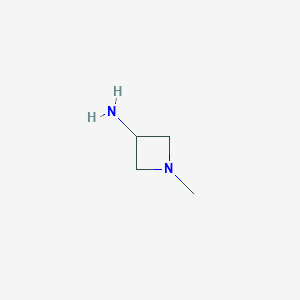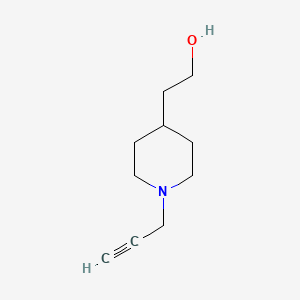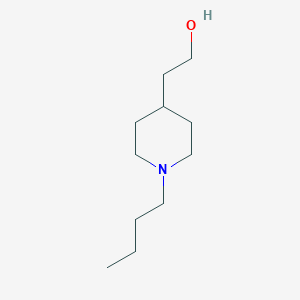
1-甲基氮杂环丁烷-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylazetidin-3-amine is a heterocyclic amine containing a 5-membered azetidine ring with a methyl group and an amine group attached to it . It is a versatile building block for various pharmaceutical and organic synthesis applications . It can be utilized in the synthesis of pharmaceutical products, agrochemicals, and other biologically active compounds .
Molecular Structure Analysis
The molecular formula of 1-Methylazetidin-3-amine is C4H10N2 . The InChI code is 1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3 and the InChI key is BIWZYRJXBPPLLA-UHFFFAOYSA-N . The canonical SMILES representation is CN1CC(C1)N .Physical and Chemical Properties Analysis
1-Methylazetidin-3-amine has a molecular weight of 86.14 g/mol . It has a topological polar surface area of 29.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are both 86.084398327 g/mol .科学研究应用
酶的可逆和不可逆失活:一项研究探索了通过N-甲基化将杂环可逆单胺氧化酶-B失活剂转化为不可逆失活剂。这意味着在设计酶抑制剂方面具有潜在的应用(丁和西尔弗曼,1993)。
化学合成和旋光分辨:对相关化合物3-甲基氮杂环丁烷-2-酮的研究涉及旋光分辨和绝对构型研究。这可能与药物中的手性合成有关(舒斯托夫和劳克,1996)。
有机化学中的电化学合成:一项研究提出了一种有效的电化学合成方法,从炔胺和CO2中制备5-亚甲基-1,3-恶唑烷-2-酮。这展示了该化合物在促进新的合成途径中的作用(费罗奇等人,2005)。
氮杂环酮和氮杂环醇的合成:对1-烷基-2-甲基氮杂环丁烷-3-酮和1-烷基-2-甲基氮杂环丁烷-3-醇的合成研究揭示了生产这些化合物的方法,这些化合物在药物化学中至关重要(萨尔加多等人,2003)。
合成和结构研究:另一项研究重点关注含有类似结构基序的化合物的晶体结构和DFT研究,提供了对分子构象和电子结构的见解,这对于材料科学应用至关重要(穆鲁加维尔等人,2014)。
安全和危害
生化分析
Biochemical Properties
1-Methylazetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-Methylazetidin-3-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
1-Methylazetidin-3-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Methylazetidin-3-amine can modulate the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of 1-Methylazetidin-3-amine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, 1-Methylazetidin-3-amine has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylazetidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methylazetidin-3-amine is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 1-Methylazetidin-3-amine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-Methylazetidin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response . At higher doses, 1-Methylazetidin-3-amine can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in significant changes in physiological parameters.
Metabolic Pathways
1-Methylazetidin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases and cytochrome P450s, which play crucial roles in its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s involvement in metabolic pathways can also affect the levels of other metabolites, influencing overall metabolic flux within the organism.
Transport and Distribution
Within cells and tissues, 1-Methylazetidin-3-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and overall efficacy. For example, 1-Methylazetidin-3-amine may accumulate in the liver, where it undergoes extensive metabolism and exerts its effects on hepatic function.
Subcellular Localization
The subcellular localization of 1-Methylazetidin-3-amine is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 1-Methylazetidin-3-amine may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Its presence in other organelles, such as the nucleus or endoplasmic reticulum, can also impact various cellular processes.
属性
IUPAC Name |
1-methylazetidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZYRJXBPPLLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595788 |
Source


|
| Record name | 1-Methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959957-92-7 |
Source


|
| Record name | 1-Methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B1370024.png)




amine](/img/structure/B1370043.png)


